1-(4-chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea
Description
The compound 1-(4-chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea belongs to the urea class of heterocyclic molecules, characterized by a central urea (-NCON-) backbone linked to a 4-chlorobenzyl group and a pyrazole-ethyl substituent. Pyrazole-urea hybrids are frequently explored in medicinal chemistry due to their versatility in hydrogen bonding and interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-18-8-6-15(7-9-18)12-22-19(25)21-10-11-24-14-17(13-23-24)16-4-2-1-3-5-16/h1-9,13-14H,10-12H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHVFGMVICXREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the chlorobenzyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound for studying its effects on biological systems.
Medicine: As a lead compound for the development of new pharmaceuticals with potential therapeutic properties.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Variations
Pyrazole Core Modifications :
- 1-(1-(tert-Butyl)-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)urea (3ad) : Features a tert-butyl group on the pyrazole, which enhances lipophilicity compared to the phenyl-substituted pyrazole in the target compound. This modification may influence metabolic stability .
- Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate : Replaces the urea group with an ester, reducing hydrogen-bonding capacity but improving membrane permeability .
Urea vs. Thiourea :
- Pyrazolyl thioureas (e.g., compounds with an NNSN motif) exhibit enhanced antibacterial activity against MSSA and MRSA compared to urea analogs, suggesting that sulfur substitution can modulate bioactivity .
Halogen Substitution :
- 2-(4-Chlorobenzyl)-1H-benzo[d]imidazol-5-amine derivatives : The 4-chlorobenzyl group is associated with anti-inflammatory and anti-angiogenic activities, as seen in indazole derivatives (e.g., compound 19 in ) .
Physicochemical Properties
*Hypothetical activity based on structural similarity to kinase inhibitors.
Biological Activity
1-(4-Chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a urea moiety linked to a pyrazole and chlorobenzyl group, which are critical for its biological activity.
Antibacterial Activity
Research has shown that various derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, compounds with similar structural features have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 1 | 0.0039 | S. aureus |
| 2 | 0.025 | E. coli |
The presence of halogen substituents, such as chlorine, has been linked to enhanced antibacterial activity, likely due to increased lipophilicity and interaction with bacterial cell membranes .
Antifungal Activity
In addition to antibacterial effects, compounds related to this compound have also shown antifungal properties. For example:
| Compound | MIC (µg/mL) | Target Fungus |
|---|---|---|
| A | 16.69 | C. albicans |
| B | 56.74 | F. oxysporum |
These findings suggest that the compound could be beneficial in treating fungal infections, particularly those resistant to conventional therapies .
Anticancer Activity
The anticancer potential of pyrazole derivatives is an emerging area of research. Studies have indicated that certain pyrazole compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.
For instance, a study demonstrated that related compounds could inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 5 to 20 µM:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 10 |
| HeLa (cervical) | 15 |
| A549 (lung) | 8 |
These results highlight the potential of such compounds as leads for developing new anticancer agents .
Case Studies
Several case studies have illustrated the biological activity of pyrazole derivatives:
- Antibacterial Study : A study evaluated the antibacterial effects of a series of pyrazole derivatives against S. aureus and E. coli, revealing strong activity correlated with specific functional groups on the pyrazole ring.
- Antifungal Evaluation : Another investigation focused on the antifungal properties against C. albicans, demonstrating that modifications in the side chains significantly affected potency.
- Anticancer Mechanism : Research into the mechanism of action revealed that certain derivatives could induce apoptosis in cancer cells via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
